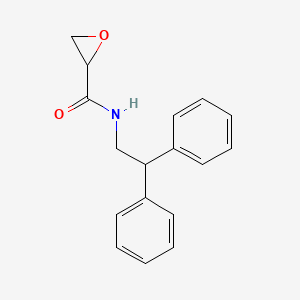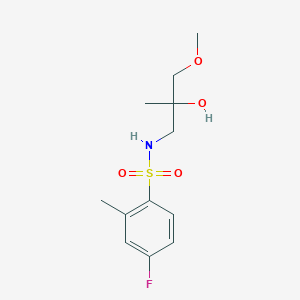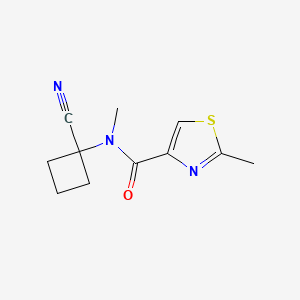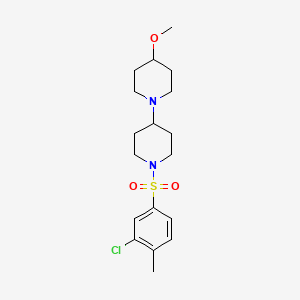![molecular formula C13H16N2O B3004033 8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline CAS No. 1266688-63-4](/img/structure/B3004033.png)
8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their complex structures and potential biological activities. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as potential applications in pharmaceuticals or materials science.
Synthesis Analysis
The synthesis of related pyrroloquinoline derivatives has been explored in the literature. For instance, derivatives of furo[2,3-f]quinoline and pyrrolo[2,3-h]quinoline have been synthesized using reactions involving enamines and quinone precursors . Although the exact synthesis of 8-methoxy-5-methyl-pyrrolo[2,3-b]quinoline is not detailed in the provided papers, the methodologies described could potentially be adapted or serve as a basis for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrroloquinolines is characterized by a fused ring system that includes a pyrrole ring and a quinoline moiety. The presence of methoxy and methyl groups in the compound would influence its electronic distribution and potentially its reactivity. The crescent shape and planar fused cyclic moiety described for similar compounds suggest that 8-methoxy-5-methyl-pyrrolo[2,3-b]quinoline may also exhibit a planar structure, which could be relevant for its binding to biological targets or its optical properties.
Chemical Reactions Analysis
While the provided papers do not specifically discuss the chemical reactions of 8-methoxy-5-methyl-pyrrolo[2,3-b]quinoline, they do provide insight into the reactivity of related compounds. The presence of methoxy groups can influence the electron density of the aromatic system and affect its participation in electrophilic substitution reactions . The amido group mentioned in the synthesis of related compounds suggests that functional groups in the 3-position of pyrroloquinolines are reactive and can be modified, which may also be true for the methyl group in the 5-position of the compound under discussion.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methoxy-5-methyl-pyrrolo[2,3-b]quinoline can be inferred from the properties of similar compounds. The methoxy and methyl substituents are likely to influence the compound's solubility, melting point, and stability. The planar structure and potential for hydrogen bonding, as seen in related compounds with amido groups , suggest that this compound may have unique intermolecular interactions, which could be explored for crystal engineering or the design of supramolecular assemblies.
Scientific Research Applications
Synthesis and Chemical Properties
8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline and its derivatives have been extensively studied in the field of organic chemistry for their synthesis and unique chemical properties. Bałczewski et al. (1994) conducted a study on the selenium dioxide oxidation of a methyl group in a related quinoline compound, leading to the formation of 1,2-dihydro-8-methoxy-2-oxopyrrolo-[4,3,2-de]quinoline. This compound underwent further chemical transformations, including halogenation, nitration, O-demethylation, and reaction with iodomethane, which demonstrated its versatility in organic synthesis (Bałczewski et al., 1994).
Antiproliferative Activity
A significant aspect of the research on pyrrolo[2,3-b]quinoline derivatives involves their potential antiproliferative activity. Ferlin et al. (2001) synthesized novel pyrrolo[3,2,f]quinoline derivatives, which were tested as antiproliferative agents, particularly against cell lines derived from leukemias. These compounds exhibited cell growth inhibitory properties, although their mechanism of action did not primarily rest on topoisomerase II poisoning (Ferlin et al., 2001).
Potential for Polymethine Dye Formation
Mikhailenko et al. (1982) explored the potential of 8-methoxy derivative compounds in the formation of polymethine dyes. They found that these compounds, when reacted with certain chemicals, form quaternary salts at the azine nitrogen atom, leading to the synthesis of polymethine dyes. This suggests a potential application in dye chemistry and materials science (Mikhailenko et al., 1982).
Synthesis of Pyrroloquinoline Derivatives
The synthesis of various pyrroloquinoline derivatives has been a subject of interest due to their structural and chemical diversity. Dudouit et al. (2001) described the synthesis of pyrrolo[3,2-c]quinolines substituted with methoxy groups and an amido group. Their research contributes to the understanding of the structural versatility of pyrroloquinoline compounds (Dudouit et al., 2001).
properties
IUPAC Name |
8-methoxy-5-methyl-2,3,9,9a-tetrahydro-1H-pyrrolo[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-3-4-11(16-2)12-10(8)7-9-5-6-14-13(9)15-12/h3-4,7,13-15H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGLJNCHBDORJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3CCNC3NC2=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)
![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)
![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)
![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)


![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)